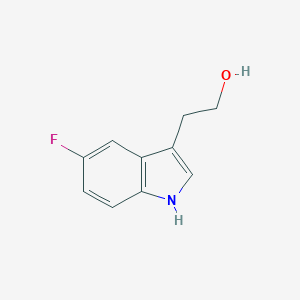![molecular formula C15H20 B012452 (1S,2R,5R)-1,2-dimethyl-2-(4-methylphenyl)bicyclo[3.1.0]hexane CAS No. 103439-82-3](/img/structure/B12452.png)
(1S,2R,5R)-1,2-dimethyl-2-(4-methylphenyl)bicyclo[3.1.0]hexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclolaurene is a sesquiterpene, a class of naturally occurring organic compounds derived from farnesyl pyrophosphate. It is a bicyclic compound with a unique structure that includes two vicinal quaternary carbon atoms. Cyclolaurene is found in marine organisms, particularly in sea hares of the genus Aplysia .
Méthodes De Préparation
Cyclolaurene can be synthesized through several methods. One notable synthetic route involves the Johnson’s ortho ester Claisen rearrangement of a trisubstituted allyl alcohol, followed by intramolecular cyclopropanation of a diazo ketone and regiospecific ring opening of the cyclopropyl ketone . This method exemplifies the utility of these reactions in constructing complex sesquiterpenes like cyclolaurene.
Analyse Des Réactions Chimiques
Cyclolaurene undergoes various chemical reactions, including:
Oxidation: Cyclolaurene can be oxidized to form cyclolaurenol and cyclolaurenol acetate.
Reduction: Reduction reactions can be used to modify the functional groups present in cyclolaurene.
Substitution: Cyclolaurene can undergo substitution reactions, particularly at the quaternary carbon atoms. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Applications De Recherche Scientifique
Cyclolaurene has several scientific research applications:
Chemistry: Cyclolaurene is used as a model compound in the study of sesquiterpene synthesis and reaction mechanisms.
Biology: It is studied for its role in the chemical defense mechanisms of marine organisms.
Industry: Cyclolaurene is used in the development of natural product-based pesticides and other agrochemicals.
Mécanisme D'action
The mechanism of action of cyclolaurene involves its interaction with specific molecular targets and pathways. Cyclolaurene exerts its effects by binding to cellular receptors and enzymes, modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or modulation of immune responses .
Comparaison Avec Des Composés Similaires
Cyclolaurene is similar to other sesquiterpenes like p-cuparenone and laurinterol. it is unique due to its specific bicyclic structure and the presence of two vicinal quaternary carbon atoms . This structural uniqueness contributes to its distinct chemical and biological properties.
Similar compounds include:
p-Cuparenone: Another sesquiterpene with a similar biosynthetic origin.
Laurinterol: A related compound found in the same marine organisms.
Cyclolaurene’s unique structure and properties make it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
103439-82-3 |
|---|---|
Formule moléculaire |
C15H20 |
Poids moléculaire |
200.32 g/mol |
Nom IUPAC |
(1S,2R,5R)-1,2-dimethyl-2-(4-methylphenyl)bicyclo[3.1.0]hexane |
InChI |
InChI=1S/C15H20/c1-11-4-6-12(7-5-11)14(2)9-8-13-10-15(13,14)3/h4-7,13H,8-10H2,1-3H3/t13-,14+,15+/m1/s1 |
Clé InChI |
BVDFPENTKNQHAH-ILXRZTDVSA-N |
SMILES |
CC1=CC=C(C=C1)C2(CCC3C2(C3)C)C |
SMILES isomérique |
CC1=CC=C(C=C1)[C@@]2(CC[C@H]3[C@@]2(C3)C)C |
SMILES canonique |
CC1=CC=C(C=C1)C2(CCC3C2(C3)C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2,6-Dichloro-4-[(Dimethylamino)Methyl]Phenol Hydrochloride](/img/structure/B12379.png)


![2,15-dioxapentacyclo[22.2.2.13,7.110,14.016,21]triaconta-1(26),3(30),4,6,10(29),11,13,16(21),17,19,24,27-dodecaene-4,5,17,23-tetrol](/img/structure/B12386.png)




